Taurine-15N

概述

描述

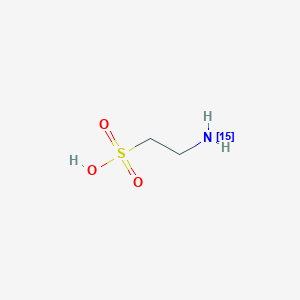

Taurine-15N, also known as 2-Amino-15N-ethanesulfonic acid, is a stable isotope-labeled variant of taurine. Taurine is a sulfur-containing amino acid that is not incorporated into proteins but exists freely in tissues. It plays a crucial role in various physiological processes, including bile salt formation, osmoregulation, and calcium signaling .

准备方法

Synthetic Routes and Reaction Conditions: Taurine-15N can be synthesized by incorporating nitrogen-15 into the taurine molecule. One common method involves the reaction of ethylene oxide with ammonium-15N chloride, followed by oxidation with sulfurous acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring that the isotopic enrichment of nitrogen-15 is maintained at 98% or higher .

化学反应分析

Types of Reactions: Taurine-15N undergoes various chemical reactions, including:

Oxidation: Taurine can be oxidized to form taurine chloramine, which has antimicrobial properties.

Substitution: Taurine can participate in substitution reactions, particularly in the formation of bile salts.

Conjugation: Taurine can conjugate with bile acids to form bile salts, which are essential for fat digestion and absorption.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hypochlorous acid.

Substitution: Reactions often involve bile acids under physiological conditions.

Conjugation: Enzymatic conditions in the liver facilitate the conjugation of taurine with bile acids.

Major Products:

Taurine Chloramine: Formed during oxidation reactions.

Taurocholic Acid: A major bile salt formed during conjugation reactions.

科学研究应用

Ecological and Trophic Studies

Taurine-15N is instrumental in understanding trophic relationships and nitrogen cycling within ecosystems. Its incorporation into biological systems allows researchers to trace nitrogen pathways and assess the role of taurine in nutrient dynamics.

Case Study: Trophic Dynamics in Marine Ecosystems

In a study focusing on the tropical sponge Ianthella basta, researchers used this compound to track nitrogen incorporation into the sponge's biomass. The study demonstrated that taurine-derived nitrogen could be assimilated into the sponge, highlighting its role as a nutrient source for marine organisms. The experimental setup involved incubating sponge explants with labeled taurine to monitor nitrogen transformation into ammonium and subsequent oxidation processes, revealing significant insights into nutrient cycling within marine symbiont interactions .

Metabolic Research

This compound serves as a tracer in metabolic studies, particularly in examining how taurine affects cellular processes and metabolic pathways. Its stable isotope nature allows for precise tracking of metabolic fates without altering the biological system being studied.

Case Study: Taurine's Role in Gut Microbiota

Research has shown that taurine can influence gut microbiota composition and function. In mammals, taurine is metabolized by gut bacteria, which can convert it into sulfide, providing protection against pathogens. Studies utilizing this compound have elucidated the metabolic pathways involved, demonstrating how taurine contributes to host defense mechanisms through its microbial metabolism .

Analytical Chemistry

The measurement of nitrogen isotope ratios using this compound is a powerful tool in analytical chemistry, particularly for assessing the natural abundance of nitrogen isotopes in biological samples.

Methodology: Isotope Ratio Mass Spectrometry

A notable method involves gas chromatography interfaced with isotope ratio mass spectrometry (GC-irm-MS) to analyze taurine samples for their δ15N values. This technique has been optimized to ensure quantitative reaction conditions while avoiding nitrogen isotope fractionation during sample preparation. The method has shown excellent reproducibility across various biological samples, making it a reliable approach for ecological and physiological studies .

Pharmaceutical Applications

This compound also finds applications in pharmaceutical research, particularly in drug development and safety assessments. Its ability to act as a tracer can help evaluate the pharmacokinetics of taurine derivatives and their metabolites.

Example: Evaluating Taurine Derivatives

Research has indicated that taurine derivatives may influence physical fitness and overall health outcomes. By employing this compound as a tracer, scientists can better understand how these compounds are metabolized within the body, leading to improved formulations of dietary supplements or pharmaceuticals aimed at enhancing physical performance or metabolic health .

Data Tables

作用机制

Taurine-15N exerts its effects through several mechanisms:

Calcium Regulation: It modulates intracellular calcium levels, which is crucial for various cellular functions.

Neuroprotection: It protects neurons from glutamate-induced excitotoxicity by inhibiting calcium influx and preventing apoptosis.

Osmoregulation: It helps maintain cell volume and fluid balance by acting as an osmolyte

相似化合物的比较

Taurine-13C2,15N: Another isotope-labeled variant used for similar research purposes.

Hypotaurine: A precursor in the biosynthesis of taurine.

3-Amino-1-propanesulfonic acid: A structurally similar compound with different physiological roles

Uniqueness: Taurine-15N is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its role in osmoregulation, calcium signaling, and neuroprotection also sets it apart from other similar compounds .

生物活性

Taurine-15N, a stable isotope-labeled variant of taurine, is gaining attention in scientific research due to its unique properties and significant biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, pharmacokinetics, and applications in various fields.

Overview of this compound

This compound (2-Amino-15N-ethanesulfonic acid) is a sulfur-containing amino acid that plays critical roles in several physiological processes. Unlike conventional amino acids, taurine is not incorporated into proteins but exists freely in tissues. It is known for its involvement in osmoregulation, bile salt formation, and calcium signaling .

Target of Action: this compound primarily targets neuronal tissues and various cellular systems where it exerts protective effects against oxidative stress and excitotoxicity.

Mode of Action:

- Calcium Regulation: Taurine modulates intracellular calcium levels, which is crucial for neuronal function and protection against glutamate-induced toxicity.

- Antioxidant Activity: It acts as an antioxidant by neutralizing reactive oxygen species (ROS), thereby preventing cellular damage .

- Neuroprotection: this compound has been shown to protect neurons from oxidative stress and apoptosis through various signaling pathways .

Biochemical Pathways

Taurine metabolism involves several key biochemical pathways:

- Biosynthesis: Taurine is synthesized from cysteine through the action of specific enzymes. This process is essential for maintaining adequate levels of taurine in tissues.

- Conjugation with Bile Acids: Taurine conjugates with bile acids to form bile salts, which are vital for fat digestion and absorption.

- Oxidative Reactions: Under certain conditions, taurine can be oxidized to form taurine chloramine, which exhibits antimicrobial properties.

Pharmacokinetics

Taurine exhibits linear absorption and distribution characteristics. Its elimination process is non-linear, indicating that the pharmacokinetics can vary based on dosage and physiological conditions. Research shows that taurine levels can significantly influence metabolic pathways in various tissues .

Applications in Research

This compound is utilized across multiple research domains due to its stable isotope labeling:

- Metabolic Tracing:

- Clinical Research:

-

Industrial Applications:

- Incorporated into energy drinks and nutritional supplements for its physiological benefits, including enhancing exercise performance and recovery.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of taurine against glutamate-induced neuronal injury. Researchers found that taurine significantly reduced intracellular calcium overload and apoptosis in neuronal cells exposed to high levels of glutamate. The use of this compound allowed precise tracking of its protective mechanisms at the cellular level.

Study 2: Host-Symbiont Interactions

In a metaproteomic analysis involving marine sponges, this compound was added to seawater to evaluate its incorporation into sponge biomass. Results indicated that taurine plays a critical role in metabolic interactions between the host and symbiotic microorganisms, highlighting its importance in marine ecosystems .

Comparative Analysis

| Compound | Structure | Unique Features | Applications |

|---|---|---|---|

| Taurine | C₂H₇NO₃S | Natural amino acid | Antioxidant, osmoregulation |

| This compound | C₂H₇¹⁵NO₃S | Stable isotope for tracing | Metabolic studies |

| Hypotaurine | C₂H₇NO₂S | Precursor in taurine biosynthesis | Limited research applications |

属性

IUPAC Name |

2-(15N)azanylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAAWQZATWQOTB-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS(=O)(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40493917 | |

| Record name | 2-(~15~N)Aminoethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127041-63-8 | |

| Record name | 2-(~15~N)Aminoethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 127041-63-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was Taurine-15N chosen as a tracer molecule in this study, and how does it help us understand bile acid circulation?

A: Researchers chose [15N]taurocholate as a non-invasive alternative to radioactive carbon breath tests for investigating bile acid circulation []. The rationale was based on the understanding that taurine conjugates with bile acids, primarily cholic acid, in the liver to form taurocholate. This conjugated form is then excreted in bile. By tracking the excretion of [15N]taurine in urine after administering [15N]taurocholate, researchers aimed to gain insights into the efficiency of the enterohepatic circulation of bile acids. This process involves the secretion of bile acids from the liver, their transit through the intestines where they facilitate fat digestion, and their subsequent reabsorption and return to the liver.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。